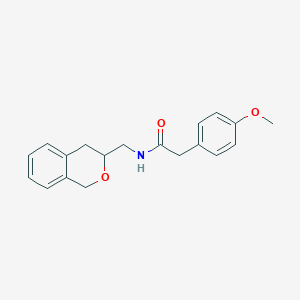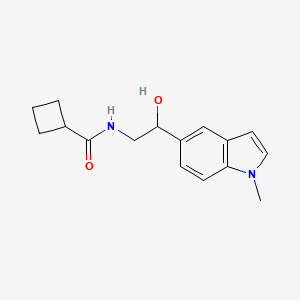![molecular formula C24H14F6N2O2 B2659450 2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 156592-13-1](/img/structure/B2659450.png)
2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine” is a chemical compound with the molecular formula C24H14F6N2O2 . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, like “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine”, is achieved through various methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine” is characterized by the presence of a fluorine atom and a pyridine in its structure. These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
The trifluoromethylpyridine (TFMP) derivatives, which include “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine”, are widely used in the agrochemical industry . They are primarily used for protecting crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the same properties that make TFMP derivatives effective in human pharmaceuticals .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif, which is a part of “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine”, is used extensively in promoting organic transformations . This motif is used ubiquitously in H-bond catalysts .
Electrochemical Studies
The bridging hydride formed when H2 is cleaved by the B {3,5-(CF3)2C6H3}3/tmp FLP, which includes “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine”, shows that this species is oxidized at comparable potentials to that of the direct oxidation of H2 .
Safety Evaluation
“2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine” has undergone various toxicity tests, including a bacterial gene mutation test, an in vitro mammalian cell gene mutation test, an in vitro mammalian chromosome aberration test, and an in vivo mouse bone marrow micronucleus test . These tests are crucial for evaluating the safety of the substance for various applications .
Wirkmechanismus
Zukünftige Richtungen
The future directions of “2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine” and other TFMP derivatives are promising. It’s expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
2-phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F6N2O2/c25-23(26,27)16-8-4-10-18(12-16)33-20-14-21(32-22(31-20)15-6-2-1-3-7-15)34-19-11-5-9-17(13-19)24(28,29)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYYZBPSSNOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzhydryl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2659368.png)
![1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2659369.png)

![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B2659373.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide](/img/structure/B2659374.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2659376.png)
![12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2659379.png)
![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2659386.png)
![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)